molecular formula C5H7NO2 B14595634 1-Methylethyl cyanoformate CAS No. 59873-32-4

1-Methylethyl cyanoformate

Cat. No.: B14595634
CAS No.: 59873-32-4
M. Wt: 113.11 g/mol
InChI Key: MLLYPIKBTHTPEJ-UHFFFAOYSA-N
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Description

1-Methylethyl cyanoformate, also known as isopropyl cyanoformate, is an organic compound with the formula C5H7NO2. It is a colorless liquid that is used as a reagent in organic synthesis. This compound is particularly valued for its ability to introduce the cyanoformate group into various substrates, making it a versatile tool in synthetic chemistry.

Preparation Methods

1-Methylethyl cyanoformate can be synthesized through several methods. One common laboratory method involves the reaction of isopropyl chloroformate with potassium cyanide in the presence of a phase transfer catalyst such as 18-crown-6 or tetra-n-butylammonium bromide . This reaction typically yields the desired product in good quantities and purity. Industrial production methods may involve similar reactions but are scaled up and optimized for higher efficiency and yield.

Chemical Reactions Analysis

1-Methylethyl cyanoformate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyanoformate group is replaced by other nucleophiles.

    Addition Reactions: It can react with nucleophiles to form addition products.

    Acylation Reactions: It is used in the acylation of enolates to form β-keto esters.

Common reagents used in these reactions include lithium enolates, potassium cyanide, and phase transfer catalysts. The major products formed from these reactions depend on the specific substrates and conditions used but often include β-keto esters and other acylated products.

Scientific Research Applications

1-Methylethyl cyanoformate has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methylethyl cyanoformate exerts its effects involves its role as an electrophilic reagent. It reacts with nucleophiles to form addition or substitution products. The molecular targets and pathways involved depend on the specific reactions and substrates used. For example, in the acylation of enolates, it selectively forms C-acylation products due to its electrophilic nature .

Comparison with Similar Compounds

1-Methylethyl cyanoformate can be compared with other cyanoformates such as methyl cyanoformate and ethyl cyanoformate. These compounds share similar reactivity but differ in their alkyl groups, which can influence their physical properties and reactivity. For instance:

These differences highlight the unique properties of this compound, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

propan-2-yl cyanoformate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4(2)8-5(7)3-6/h4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYPIKBTHTPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60320397
Record name Propan-2-yl carbonocyanidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59873-32-4
Record name NSC358927
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propan-2-yl carbonocyanidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60320397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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